Product packaging for 4-Carbamoylthiophene-2-sulfonyl chloride(Cat. No.:CAS No. 1452182-35-2)

4-Carbamoylthiophene-2-sulfonyl chloride

Cat. No.: B1526430
CAS No.: 1452182-35-2
M. Wt: 225.7 g/mol
InChI Key: IJFSHNBARRGHPZ-UHFFFAOYSA-N
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Description

4-Carbamoylthiophene-2-sulfonyl Chloride (CAS 1452182-35-2) is a high-value sulfur-containing heterocyclic building block critical for pharmaceutical research and medicinal chemistry. This compound features both a sulfonyl chloride group, which is highly reactive towards nucleophiles like amines, and a carboxamide group, making it an ideal precursor for synthesizing diverse sulfonamide derivatives . The thiophene ring is a privileged pharmacophore in drug design, ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecule drugs over the last decade . Its versatility allows it to serve as a bio-isosteric replacement for phenyl rings, improving metabolic stability and binding affinity in drug candidates . Researchers utilize this reagent in the development of compounds for various therapeutic areas, including anticancer, anti-inflammatory, anti-diabetic, and antimicrobial agents . The presence of the carbamoyl group enhances the molecule's ability to participate in hydrogen bonding, potentially improving drug-receptor interactions . With a molecular formula of C5H4ClNO3S2 and a molecular weight of 225.68 g/mol , this compound is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO3S2 B1526430 4-Carbamoylthiophene-2-sulfonyl chloride CAS No. 1452182-35-2

Properties

IUPAC Name

4-carbamoylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFSHNBARRGHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237560
Record name 2-Thiophenesulfonyl chloride, 4-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452182-35-2
Record name 2-Thiophenesulfonyl chloride, 4-(aminocarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452182-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenesulfonyl chloride, 4-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonyl chlorides such as 4-Carbamoylthiophene-2-sulfonyl chloride are typically prepared by chlorosulfonation of the corresponding sulfonic acid or direct sulfonylation of the aromatic ring followed by chlorination. The key challenge is the selective introduction of the sulfonyl chloride (-SO2Cl) group at the desired position on the thiophene ring, especially in the presence of sensitive substituents like carbamoyl (-CONH2).

Two main approaches are employed:

  • Chlorosulfonation of sulfonic acid precursors: Conversion of sulfonic acid (-SO3H) groups on thiophene derivatives into sulfonyl chlorides using chlorinating agents such as phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), or chlorosulfonic acid (ClSO3H).

  • Direct sulfonylation followed by chlorination: Introduction of the sulfonyl chloride group directly onto the thiophene ring using chlorosulfonylation reagents, often involving mixed reagents like ClSO3H and SO2Cl2 under controlled temperature conditions.

Preparation via Chlorosulfonylation Using Mixed Chlorosulfonylation Reagents

A patented method (CN1156441C) provides a practical and efficient preparation route for sulfonyl chlorides on aromatic rings, which can be adapted for thiophene derivatives bearing carbamoyl groups.

Key features of this method:

  • Reagents: A mixture of chlorosulfonic acid (ClSO3H) and sulfuryl chloride (SO2Cl2) serves as the chlorosulfonylation reagent.

  • Reaction conditions: The reaction is carried out at low temperatures ranging from 0 to 45 °C, which helps control the sulfonyl chloride formation and prevents decomposition of sensitive groups such as carbamoyl.

  • Stoichiometry: The weight ratio of the aromatic substrate to ClSO3H to SO2Cl2 is typically 1: (20–30) : (6–10), ensuring sufficient chlorosulfonylating power.

  • Procedure: The substrate (e.g., 4-carbamoylthiophene) is reacted with the mixed reagent under stirring for 3–4 hours. If a solvent is used, it is subsequently removed by distillation. The product is isolated by quenching into ice water, filtration, washing to neutral pH, and drying.

  • Advantages: This method achieves high yields (>90%) and high purity (>95%) of sulfonyl chloride products, with reduced environmental impact due to minimized organic waste and simplified handling.

Parameter Typical Value/Range
Temperature 0–45 °C
Reaction time 3–4 hours
Weight ratio (substrate:ClSO3H:SO2Cl2) 1 : 20–30 : 6–10
Product yield >90%
Product purity (HPLC) >95%

This approach is adaptable to thiophene substrates with carbamoyl substituents, as the mild conditions preserve the amide functionality while efficiently converting sulfonic acid or direct sulfonylation sites to sulfonyl chlorides.

Preparation via Chlorination of Sulfonic Acid Precursors Using Phosphorus-Based Chlorinating Agents

Another classical method involves converting thiophene sulfonic acids to sulfonyl chlorides using phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or phosphorus oxychloride (POCl3).

  • Mechanism: The sulfonic acid group is chlorinated to sulfonyl chloride by replacing the hydroxyl group with chlorine.

  • Reaction conditions: Typically, the reaction is performed under reflux or controlled heating, often in an inert solvent such as dichloromethane or chloroform.

  • Advantages and disadvantages: While PCl5 is effective, it produces large amounts of corrosive by-products and has moderate yields (~50%). Using phosphorus trichloride with chlorine gas can improve yields and reduce handling hazards.

  • Example from related heterocyclic sulfonyl chlorides: In the preparation of chloropyridine sulfonyl chlorides, phosphorus trichloride and phosphorus oxychloride are used with chlorine gas under reflux to achieve near-quantitative yields. The reaction mixture is then worked up by solvent extraction and purification.

Though direct literature on this compound via this method is limited, the approach is chemically feasible given the similarity in sulfonic acid chlorination chemistry.

Stepwise Preparation from Amino-Thiophene Derivatives via Acylation and Subsequent Sulfonyl Chloride Formation

A multi-step synthetic route involves:

  • Acylation of amino-thiophene: Starting from 2-amino-thiophene derivatives, acylation with acetyl chloride or other acylating agents forms carbamoyl or amide substituents on the thiophene ring.

  • Sulfonyl chloride formation: The carbamoyl-substituted thiophene is then subjected to chlorosulfonylation using reagents such as ClSO3H or SO2Cl2 under low temperature to introduce the sulfonyl chloride group at the 2-position.

An experimental procedure described for related sulfonyl chloride substrates involves:

  • Reaction in dichloromethane at -10 °C with hydrochloric acid and sodium nitrite for diazotization.

  • Copper(I) chloride and sulfur dioxide are used for Sandmeyer-type chlorosulfonylation.

  • The product is isolated by extraction, washing, drying, and recrystallization.

This method, though more complex, allows for precise functionalization and high selectivity in sulfonyl chloride formation.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield & Purity Notes
Mixed chlorosulfonylation (ClSO3H + SO2Cl2) 0–45 °C, 3–4 h, weight ratio substrate:ClSO3H:SO2Cl2 = 1:20–30:6–10 >90% yield, >95% purity Mild, environmentally friendly, scalable
Chlorination of sulfonic acid (PCl5, PCl3, POCl3 + Cl2) Reflux, inert solvent, controlled Cl2 addition ~50–95% yield Effective but harsher reagents, by-products
Stepwise acylation + chlorosulfonylation Acylation at 0 °C, chlorosulfonylation at -10 °C, Sandmeyer-type reaction Moderate to high yield Complex, selective, suitable for sensitive groups

Research Findings and Considerations

  • The mixed chlorosulfonylation reagent method stands out for its balance of yield, purity, and environmental impact, making it the preferred industrial approach for sulfonyl chlorides including this compound.

  • The temperature control is critical in all methods to preserve the carbamoyl group and avoid side reactions.

  • The choice of solvent (dichloromethane, toluene, or solvent-free conditions) affects product isolation and purity.

  • Purification steps such as washing to neutral pH, recrystallization, and drying under controlled temperature are essential to obtain high-purity sulfonyl chloride.

  • The Sandmeyer-type chlorosulfonylation offers a route for substrates with amino groups but is more labor-intensive.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoylthiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced derivatives with different functional groups.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Carbamoylthiophene-2-sulfonyl chloride has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and processes.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-Carbamoylthiophene-2-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group, in particular, is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The exact mechanism may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-carbamoylthiophene-2-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is provided below.

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Compound Name Core Structure Substituents Key Applications Reactivity Notes
This compound Thiophene 4-carbamoyl, 2-sulfonyl chloride Pharmaceutical intermediates, sensors High electrophilicity at sulfonyl site; carbamoyl enhances solubility
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride Benzene 4-Cl, 2-F, methyl-sulfonyl chloride Polymer crosslinking, agrochemicals Steric hindrance from methyl group reduces reactivity compared to aryl-sulfonyl chlorides
3-(Methylcarbamoyl)benzenesulfonyl chloride Benzene 3-methylcarbamoyl, sulfonyl chloride Peptide coupling, dye synthesis Methylcarbamoyl improves thermal stability; moderate solubility in polar solvents
2-[(4-Chlorosulfonylbenzoyl)amino]acetic acid Benzene 4-sulfonyl chloride, acetyl-amino Chelating agents, metal-ion sensors Carboxylic acid group enables coordination chemistry; lower volatility

Key Findings:

Reactivity :

  • Thiophene-based sulfonyl chlorides (e.g., this compound) exhibit higher electrophilicity at the sulfonyl site compared to benzene analogs due to the electron-withdrawing thiophene ring. This enhances their utility in SN2 reactions .
  • Steric effects, as seen in (4-chloro-2-fluorophenyl)methanesulfonyl chloride, reduce reaction rates with bulky nucleophiles .

Solubility and Stability :

  • Carbamoyl substituents (e.g., in this compound) improve aqueous solubility compared to halogenated analogs, facilitating use in aqueous-phase reactions .
  • Methylcarbamoyl groups (e.g., in 3-(methylcarbamoyl)benzenesulfonyl chloride) confer thermal stability up to 150°C, making them suitable for high-temperature syntheses .

Applications: Thiophene derivatives are preferred in electrochemical sensor development (e.g., nitroaromatic detection), as thiophene’s conjugated system enhances electron transfer . Benzene-based sulfonyl chlorides with carboxyl groups (e.g., 2-[(4-chlorosulfonylbenzoyl)amino]acetic acid) are leveraged in environmental monitoring due to their metal-binding capacity .

Notes

  • Synthesis Considerations : Sulfonyl chlorides are moisture-sensitive; storage under inert atmospheres is critical.
  • Safety : Corrosive and lachrymatory properties necessitate handling in fume hoods with appropriate PPE.
  • Industrial Relevance : Custom synthesis services (e.g., Hairui Chemical, Georganics) highlight demand for tailored sulfonyl chlorides in niche applications .

Biological Activity

4-Carbamoylthiophene-2-sulfonyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carbamoyl group and a sulfonyl chloride functional group. Its molecular formula is C11H12ClN1O3S2C_11H_{12}ClN_1O_3S_2. The presence of the sulfonyl chloride group is significant because it enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles. This reactivity can lead to the formation of sulfonamide derivatives, which have been shown to exhibit various pharmacological effects. The mechanism involves:

  • Formation of Sulfonamides : The sulfonyl chloride can react with amines to form sulfonamides, which are known for their antibacterial and anticancer properties.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Antimicrobial Properties

Research has indicated that derivatives of thiophene compounds, including this compound, possess antimicrobial activity. A study demonstrated that related sulfonamide compounds exhibited significant inhibition against various bacterial strains, suggesting that this compound may also have potential as an antimicrobial agent.

Anticancer Activity

Studies have explored the anticancer potential of thiophene derivatives. For instance, certain sulfonamide derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves interference with DNA synthesis and repair processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents.

Q & A

Q. How do structural modifications impact the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Analysis : Measure octanol/water partitioning to assess lipophilicity changes when substituting the carbamoyl group with methyl or phenyl .
  • Thermal Stability : DSC (Differential Scanning Calorimetry) to compare melting points and decomposition temperatures of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Carbamoylthiophene-2-sulfonyl chloride
Reactant of Route 2
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4-Carbamoylthiophene-2-sulfonyl chloride

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